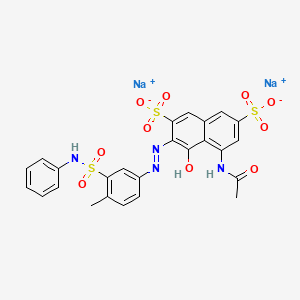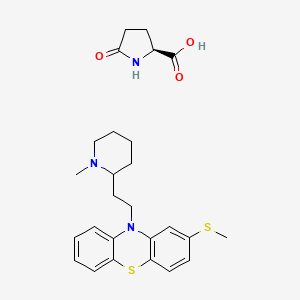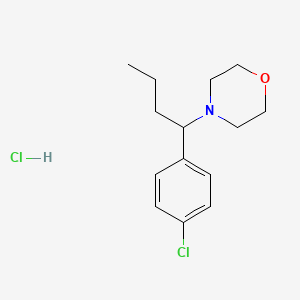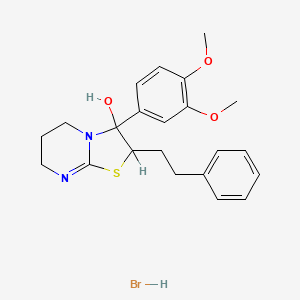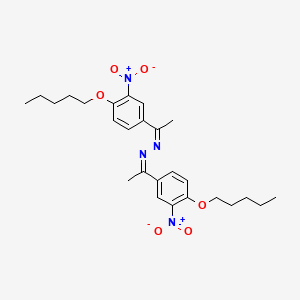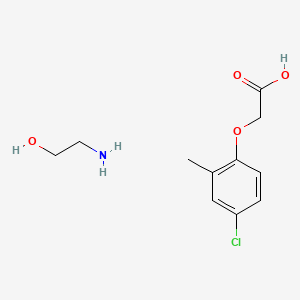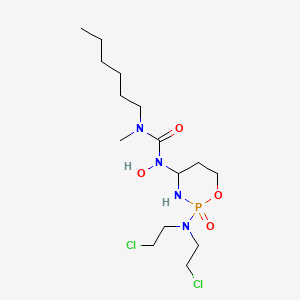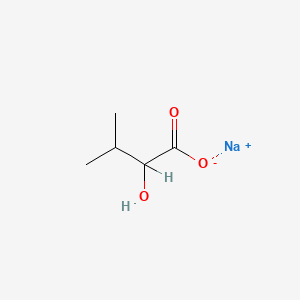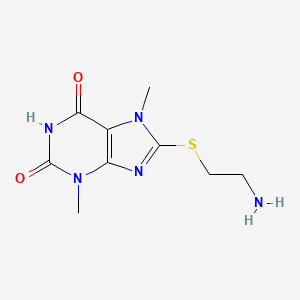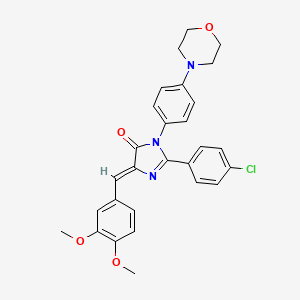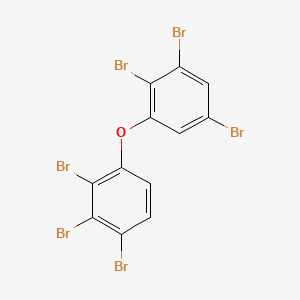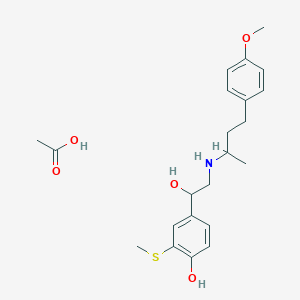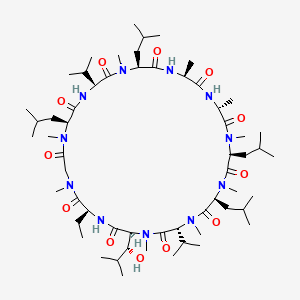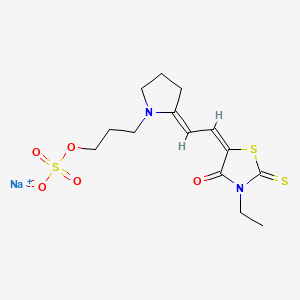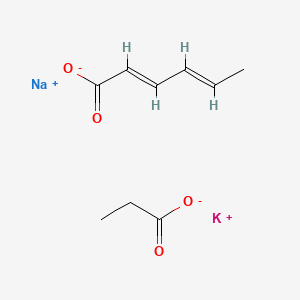
Amipan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amipan is a compound used primarily in the treatment of severe bacterial infections. It is a combination of two active ingredients: Imipenem and Cilastatin. Imipenem is a broad-spectrum beta-lactam antibiotic, while Cilastatin is a dehydropeptidase inhibitor that prevents the degradation of Imipenem in the kidneys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imipenem involves the fermentation of Streptomyces cattleya, followed by chemical modifications to introduce the beta-lactam ring. Cilastatin is synthesized through a series of chemical reactions starting from L-cysteine .
Industrial Production Methods: Industrial production of Amipan involves large-scale fermentation processes for Imipenem, followed by purification and combination with Cilastatin. The final product is formulated into injectable forms for clinical use .
Types of Reactions:
Oxidation: Imipenem can undergo oxidation reactions, leading to the formation of inactive metabolites.
Reduction: Reduction reactions are less common for Imipenem.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Beta-lactamase enzymes in bacterial cells.
Major Products Formed:
Oxidation: Inactive metabolites.
Substitution: Beta-lactamase-resistant forms of Imipenem.
Applications De Recherche Scientifique
Amipan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against multi-drug resistant bacterial infections.
Industry: Employed in the development of new antibiotic formulations and delivery systems.
Mécanisme D'action
Imipenem works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. Cilastatin inhibits the enzyme dehydropeptidase I, which would otherwise degrade Imipenem in the kidneys, thereby prolonging its activity .
Comparaison Avec Des Composés Similaires
Meropenem: Another broad-spectrum beta-lactam antibiotic with a similar mechanism of action.
Ertapenem: A carbapenem antibiotic with a longer half-life but narrower spectrum of activity.
Doripenem: Known for its potent activity against Pseudomonas aeruginosa.
Uniqueness of Amipan: this compound’s combination of Imipenem and Cilastatin makes it unique by enhancing the stability and efficacy of Imipenem. This combination is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics .
Propriétés
Numéro CAS |
89062-70-4 |
|---|---|
Formule moléculaire |
C9H12KNaO4 |
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
potassium;sodium;(2E,4E)-hexa-2,4-dienoate;propanoate |
InChI |
InChI=1S/C6H8O2.C3H6O2.K.Na/c1-2-3-4-5-6(7)8;1-2-3(4)5;;/h2-5H,1H3,(H,7,8);2H2,1H3,(H,4,5);;/q;;2*+1/p-2/b3-2+,5-4+;;; |
Clé InChI |
YHNWULUOVVIYNZ-JKMWDKDNSA-L |
SMILES isomérique |
CCC(=O)[O-].C/C=C/C=C/C(=O)[O-].[Na+].[K+] |
SMILES canonique |
CCC(=O)[O-].CC=CC=CC(=O)[O-].[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


